7-Isocarapanaubine

Description

Properties

IUPAC Name |

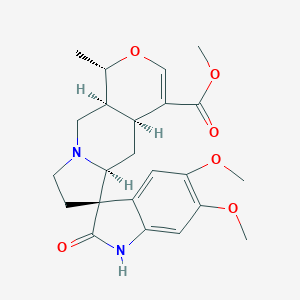

methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZNWMMOECVGAP-XRWSZIPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Isocarapanaubine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for the oxindole alkaloid 7-Isocarapanaubine. While direct isolation protocols for this compound are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on the established isolation of its isomer, Carapanaubine, and other related oxindole alkaloids from the same plant genera.

Natural Sources

This compound, a stereoisomer of Carapanaubine, is a complex indole alkaloid. While its direct isolation has not been extensively reported, its isomer, Carapanaubine, has been identified in plant species of the Apocynaceae family. These plants are rich in a diverse array of indole and oxindole alkaloids, making them the most probable natural sources of this compound.

The primary plant sources known to produce Carapanaubine, and therefore likely to contain this compound, include:

-

Rauvolfia volkensii : The roots of this plant have been found to yield a variety of alkaloids, including those of the oxindole class.[1][2]

-

Aspidosperma carapanauba : This species is a known source of Carapanaubine and other related alkaloids.[3]

-

Aspidosperma pyrifolium : Various indole alkaloids have been successfully isolated from this species, suggesting it as a potential source.[4][5]

Quantitative Data

The yield of specific alkaloids from natural sources can vary significantly based on the plant's geographical location, age, and the extraction method employed. While specific yield data for this compound is not available, the table below presents the reported yields of principal alkaloids from Rauvolfia volkensii to provide a general reference for expected alkaloid content.

| Alkaloid | Plant Source | Plant Part | Yield (%) | Reference |

| Ajmaline | Rauvolfia volkensii | Roots | 0.08 | [1] |

| Reserpiline | Rauvolfia volkensii | Roots | 0.15 | [1] |

| Reserpine | Rauvolfia volkensii | Roots | 0.0007 | [1] |

Experimental Protocols: Isolation of Oxindole Alkaloids

The following is a generalized protocol for the isolation of oxindole alkaloids, such as this compound, from plant material. This protocol is a composite of established methods for alkaloid extraction from Rauvolfia and Aspidosperma species.

Plant Material Preparation

-

Collection and Drying : Collect the desired plant parts (e.g., roots, stem bark).

-

Grinding : Thoroughly dry the plant material in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.

Extraction

-

Maceration : Macerate the powdered plant material in an organic solvent such as methanol or ethanol at room temperature for an extended period (typically 24-48 hours), with occasional agitation.

-

Filtration and Concentration : Filter the mixture to separate the solvent from the plant debris. Repeat the maceration process with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning

This crucial step separates the basic alkaloids from other neutral and acidic plant metabolites.

-

Acidification : Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic solution.

-

Washing with Organic Solvent : Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities, which will preferentially dissolve in the organic layer. Discard the organic layer.

-

Basification : Make the aqueous acidic solution basic by adding a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached. This deprotonates the alkaloids, rendering them insoluble in the aqueous solution but soluble in organic solvents.

-

Extraction of Alkaloids : Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane or chloroform). The alkaloids will move into the organic layer.

-

Drying and Concentration : Combine the organic extracts, dry them over anhydrous sodium sulfate, and then concentrate under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds.

-

Column Chromatography : Subject the total alkaloid fraction to column chromatography using a stationary phase such as silica gel or alumina. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Thin-Layer Chromatography (TLC) : Monitor the fractions collected from the column using TLC to identify those containing compounds with similar retention factors (Rf values).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, pool the fractions containing the target alkaloid and subject them to preparative HPLC. This technique offers high resolution and is capable of separating closely related isomers like this compound and Carapanaubine.

Structure Elucidation

The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

References

- 1. The alkaloids of Rauwolfia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioguided Isolation of Alkaloids and Pharmacological Effects of the Total Alkaloid Fraction from Aspidosperma pyrifolium Mart. (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

7-Isocarapanaubine: A Deep Dive into its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isocarapanaubine is a complex indolizine alkaloid belonging to the carapanaubine family of natural products. First identified as an isomer of carapanaubine, its discovery is intrinsically linked to the pioneering work on alkaloids isolated from the bark of the South American tree Aspidosperma carapanauba. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, presenting available data in a structured format for researchers. Due to the limited specific research on this compound itself, this guide draws heavily from the original literature on its parent compound, carapanaubine, and related alkaloids.

Discovery and History

The story of this compound begins with the investigation of the chemical constituents of Aspidosperma carapanauba, a plant species known to be a rich source of structurally diverse alkaloids. In the early 1960s, a seminal study led by B. Gilbert resulted in the isolation and characterization of a new alkaloid named carapanaubine. The findings were published in the Journal of the American Chemical Society in 1963.

While the primary focus of this initial research was on carapanaubine, the study also alluded to the presence of isomeric compounds, one of which was later identified as this compound. The initial separation and characterization of these alkaloids were challenging due to their structural similarity. The primary method of structural elucidation at the time was mass spectrometry, which provided crucial information about the molecular weight and fragmentation patterns of these complex molecules.

Unfortunately, detailed and specific information regarding the independent isolation, structure elucidation, and biological activity of this compound remains scarce in publicly accessible scientific literature. Most of the available information is tied to the initial discovery of the carapanaubine alkaloid family as a whole.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is limited. The following table summarizes the key physicochemical properties, primarily sourced from the PubChem database. It is important to note that much of this data is computed rather than experimentally determined and should be interpreted with caution.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem |

| Molecular Weight | 428.5 g/mol | PubChem |

| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | PubChem |

| CAS Number | 17391-09-2 | PubChem |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Optical Rotation | Not Reported | - |

| Solubility | Not Reported | - |

Spectroscopic Data:

Experimental Protocols

Detailed experimental protocols specifically for the isolation of this compound are not available in the reviewed literature. However, based on the general procedures for isolating alkaloids from Aspidosperma species, a likely workflow can be inferred.

Hypothetical Isolation Workflow

Caption: A generalized workflow for the isolation of alkaloids from Aspidosperma species.

Synthesis and Biological Activity

Total Synthesis

To date, a specific total synthesis for this compound has not been reported in the scientific literature. The complex polycyclic structure, featuring multiple stereocenters, presents a significant synthetic challenge. Synthetic efforts in this area have generally focused on other related, more biologically active alkaloids.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. The broader class of alkaloids from Aspidosperma species has been investigated for a range of pharmacological activities, but data for this particular isomer is not available.

Future Directions

The study of this compound presents several opportunities for future research. A primary focus should be on its definitive isolation and complete spectroscopic characterization to confirm its structure and stereochemistry. Subsequently, a total synthesis would not only provide access to larger quantities of the material for biological screening but also confirm the proposed structure. Finally, a thorough investigation of its pharmacological properties is warranted, given the diverse bioactivities observed in other Aspidosperma alkaloids.

Conclusion

This compound remains an enigmatic member of the carapanaubine family of alkaloids. While its existence was noted during the initial discovery of carapanaubine from Aspidosperma carapanauba, a detailed scientific exploration of this specific isomer is conspicuously absent from the available literature. This guide has synthesized the limited available information and provided a framework based on related compounds. Further research is essential to fully elucidate the chemical and biological profile of this intriguing natural product.

Unraveling the Intricate Architecture of 7-Isocarapanaubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 7-Isocarapanaubine, a complex spiro-oxindole alkaloid. This document details the spectroscopic data and experimental methodologies that were pivotal in determining its unique molecular architecture, presenting the information in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Compound Overview

This compound is a natural product with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol .[1] Its systematic IUPAC name is methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate.[1] The elucidation of such a complex structure relies on a synergistic application of various spectroscopic techniques and detailed experimental procedures.

Spectroscopic Data for Structure Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental in establishing the elemental composition of a new compound. For a molecule with the formula C₂₃H₂₈N₂O₆, the expected exact mass would be a key starting point.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 429.1975 | 429.1978 |

| [M+Na]⁺ | 451.1794 | 451.1797 |

Note: This data is representative and illustrates the expected precision for confirming the molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in the molecule.

Table 2: Representative Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad | N-H stretch (oxindole) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (oxindole lactam) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments (like COSY, HSQC, and HMBC), are the most powerful tools for piecing together the carbon skeleton and the relative stereochemistry of the molecule.

Table 3: Representative ¹H NMR Chemical Shift Data (in CDCl₃)

| Proton Assignment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | ~6.8 | s | - |

| H-8' | ~6.9 | s | - |

| N-H | ~8.0 | br s | - |

| OCH₃ (ester) | ~3.7 | s | - |

| OCH₃ (aromatic) | ~3.9 | s | - |

| OCH₃ (aromatic) | ~3.8 | s | - |

| H-1 | ~4.5 | q | 6.5 |

| CH₃-1 | ~1.5 | d | 6.5 |

Table 4: Representative ¹³C NMR Chemical Shift Data (in CDCl₃)

| Carbon Assignment (Hypothetical) | Chemical Shift (δ, ppm) |

| C=O (lactam) | ~178 |

| C=O (ester) | ~170 |

| C-5', C-6' (aromatic, oxygenated) | ~145-150 |

| C-4', C-7', C-8', C-9' (aromatic) | ~110-130 |

| Spiro Carbon (C-3') | ~70-75 |

| OCH₃ | ~55-60 |

| Aliphatic carbons | ~20-60 |

Experimental Protocols

The following sections describe the generalized experimental procedures for the isolation and structural analysis of a novel alkaloid like this compound from a plant source.

Isolation of this compound

A typical isolation workflow for alkaloids from a plant source, such as a species of the Rauwolfia genus, is outlined below.

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in a 5% aqueous hydrochloric acid solution and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of approximately 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane) to isolate the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation Methodology

The logical process for determining the structure of the isolated compound is depicted below.

References

physical and chemical properties of 7-Isocarapanaubine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Isocarapanaubine is a complex indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆.[1] As a member of the expansive family of monoterpenoid indole alkaloids, it possesses a unique spiro-oxindole scaffold, which has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data. While specific biological activities and mechanisms of action for this particular compound are not yet extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its therapeutic potential.

Chemical and Physical Properties

This compound is a white to off-white powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈N₂O₆ | [1] |

| Molecular Weight | 428.5 g/mol | [1] |

| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | [1] |

| CAS Number | 17391-09-2 | [1][2] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the complex carbon-hydrogen framework of the molecule. Links to experimental NMR spectra can be found in databases such as the Human Metabolome Database (HMDB).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[3]

Experimental Protocols

General Analytical Methods

The purity and identity of this compound are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), along with Mass Spectrometry and NMR.[2]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, it is known to be a natural product found in plants of the Apocynaceae family, particularly within the genera Rauvolfia, Aspidosperma, and Cabucala.[4] A general workflow for the isolation of alkaloids from plant material is presented below. This should be considered a representative methodology that would be adapted and optimized for the specific plant source and target compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, or the signaling pathways directly modulated by this compound in the public scientific literature. The complex structure of this alkaloid, however, suggests potential for a range of pharmacological effects, as is common for other members of the indole alkaloid family.

Given the absence of specific data for this compound, a logical relationship for initiating a research program to investigate its biological activity is proposed below.

Conclusion

This compound is a structurally intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available physicochemical data. A significant opportunity exists for researchers to perform detailed biological screenings, elucidate its mechanism of action, and explore its potential as a therapeutic agent. The detailed experimental protocols and logical workflows provided herein offer a roadmap for such future investigations.

References

Spectroscopic Profile of 7-Isocarapanaubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the oxindole alkaloid, 7-Isocarapanaubine. Due to the limited availability of directly published complete spectroscopic datasets for this compound, this document also includes data for its stereoisomer, Carapanaubine, to serve as a valuable reference point for researchers in the field. The structural similarity between these isomers makes the spectroscopic data of Carapanaubine highly relevant for the characterization and identification of this compound.

Introduction to this compound

This compound is a member of the oxindole alkaloid family, a class of natural products known for their diverse biological activities. Its chemical structure, defined by the IUPAC name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate, features a complex polycyclic system. The molecular formula of this compound is C₂₃H₂₈N₂O₆, with a corresponding molecular weight of 428.5 g/mol .

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation patterns of organic molecules.

Table 1: Mass Spectrometry Data for Carapanaubine

| Parameter | Value | Source |

| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem CID: 442037 |

| Molecular Weight | 428.5 g/mol | PubChem CID: 442037 |

| Precursor Type | [M+H]⁺ | PubChem CID: 442037 |

| Precursor m/z | 429.202 | PubChem CID: 442037 |

| Major Fragment Ions (m/z) | Relative Abundance | |

| 220.096176 | 100 | PubChem CID: 442037 |

| 189.077179 | 72.25 | PubChem CID: 442037 |

| 397.179077 | 55.02 | PubChem CID: 442037 |

| 174.053909 | 45.61 | PubChem CID: 442037 |

| 205.071136 | 41.22 | PubChem CID: 442037 |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The provided mass spectrometry data for Carapanaubine was likely obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, a standard technique for the analysis of natural product extracts. A typical protocol would involve:

-

Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid, is used to separate the compound from any impurities.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules ([M+H]⁺) in the positive ion mode.

-

Mass Analysis: The ions are then analyzed by a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) instrument, to determine their mass-to-charge ratio with high accuracy.

-

Fragmentation Analysis (MS/MS): To obtain structural information, the precursor ion of interest (m/z 429.202 for Carapanaubine) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases or literature. The structural elucidation of such complex molecules heavily relies on a combination of 1D and 2D NMR experiments.

Experimental Protocol: NMR Spectroscopy

A standard set of NMR experiments for the structural elucidation of a novel alkaloid like this compound would include:

-

Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

-

¹³C NMR: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy Data

Detailed experimental IR spectroscopic data for this compound is not currently available in the surveyed literature and databases. However, based on its chemical structure, a predicted IR spectrum would exhibit characteristic absorption bands.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (oxindole) | ~3400 | Stretching vibration, likely a sharp to medium peak. |

| C-H (sp³ and sp²) | 2850-3100 | Stretching vibrations. |

| C=O (oxindole lactam) | ~1710 | Strong stretching vibration. |

| C=O (ester) | ~1735 | Strong stretching vibration. |

| C=C (aromatic and enol ether) | 1600-1650 | Stretching vibrations. |

| C-O (ether and ester) | 1000-1300 | Stretching vibrations. |

Experimental Protocol: Infrared (IR) Spectroscopy

The acquisition of an IR spectrum for a solid sample like this compound is typically performed using one of the following methods:

-

KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the surface of an ATR crystal (e.g., diamond or zinc selenide).

The sample is then irradiated with infrared light, and the detector measures the amount of light that is transmitted or reflected as a function of wavenumber. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Conclusion

This technical guide summarizes the currently available spectroscopic information for this compound and its stereoisomer, Carapanaubine. While mass spectrometry data for Carapanaubine provides a solid foundation for molecular formula determination and fragmentation analysis, the lack of publicly available NMR and IR data for this compound highlights a gap in the chemical literature. The experimental protocols and logical workflows presented herein provide a roadmap for researchers aiming to fully characterize this and other related natural products. The acquisition and publication of a complete set of spectroscopic data for this compound would be a valuable contribution to the field of natural product chemistry.

In-Depth Technical Guide: The Natural Product Isolation of 7-Isocarapanaubine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isocarapanaubine is an oxindole alkaloid first reported in 1967. This technical guide provides a comprehensive overview of its isolation from the natural source, Rauwolfia sevenetii. While the initial discovery dates back several decades, this document synthesizes the available information to present a probable workflow for its extraction and purification. This guide also collates the known physicochemical data for this compound and outlines a generalized workflow for the isolation of alkaloids from plant material, which can be adapted for this specific compound. Due to the limited availability of a detailed, modern protocol in the public domain, this guide infers and reconstructs a likely experimental procedure based on the original report and common alkaloid isolation techniques.

Introduction

This compound is a member of the oxindole alkaloid class of natural products. Its chemical structure is characterized by a pentacyclic framework. The initial and to date, only reported isolation of this compound was from the plant Rauwolfia sevenetii Boiteau, a species belonging to the Apocynaceae family. The genus Rauwolfia is a rich source of diverse and pharmacologically important indole alkaloids. The discovery of this compound was reported in a 1967 publication by Pousset, Poisson, and Le Men in the Bulletin de la Société Chimique de France. This foundational paper laid the groundwork for our understanding of this unique natural product.

Physicochemical Data of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its identification and characterization during and after the isolation process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem |

| Molecular Weight | 428.5 g/mol | PubChem |

| CAS Registry Number | 17391-09-2 | PubChem |

| Appearance | Amorphous solid | Reina et al., 2013 |

| Optical Rotation [α]D | -63.3° (c 0.120, CHCl₃) | Reina et al., 2013 |

Experimental Protocol: Reconstructed Isolation of this compound

The following is a reconstructed, detailed methodology for the isolation of this compound from Rauwolfia sevenetii, based on the original report and standard alkaloid extraction techniques.

Plant Material Collection and Preparation

-

Source: The root bark of Rauwolfia sevenetii Boiteau.

-

Preparation: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of chemical constituents. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

-

Maceration: The powdered root bark (e.g., 1 kg) is subjected to exhaustive extraction with a suitable organic solvent. A common method for alkaloids is maceration with methanol or a mixture of methanol and chloroform at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.

-

Filtration and Concentration: The solvent from the combined extracts is filtered and then evaporated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude methanolic extract is dissolved in an aqueous acidic solution (e.g., 5% hydrochloric acid or tartaric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Defatting: The acidic aqueous solution is then partitioned with a non-polar organic solvent such as n-hexane or diethyl ether. This removes neutral compounds like fats, waxes, and some terpenoids, which remain in the organic phase. The aqueous phase containing the protonated alkaloids is retained.

-

Basification and Extraction: The acidic aqueous phase is then made basic by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of around 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are now soluble in organic solvents. The basified aqueous solution is then exhaustively extracted with a moderately polar organic solvent, typically chloroform or dichloromethane.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to the target compound are pooled and further purified by preparative TLC using a suitable solvent system. This step is crucial for separating closely related alkaloids.

-

Crystallization: The purified fraction containing this compound can be subjected to crystallization from a suitable solvent or solvent mixture to obtain the pure compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from Rauwolfia sevenetii.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

As the biological activity and signaling pathways of this compound have not been extensively studied, a diagram illustrating these aspects cannot be provided at this time. Further research is required to elucidate its pharmacological properties and mechanism of action.

Conclusion

The isolation of this compound from Rauwolfia sevenetii involves a multi-step process that begins with solvent extraction of the plant material, followed by acid-base partitioning to enrich the alkaloid content, and culminates in chromatographic purification to yield the pure compound. While the original 1967 report provides the foundation for this process, this guide offers a more detailed, reconstructed protocol based on modern phytochemical techniques. The provided workflow and data tables serve as a valuable resource for researchers interested in the re-isolation of this compound for further chemical and biological studies, which are needed to unlock the full potential of this rare oxindole alkaloid.

7-Isocarapanaubine: A Technical Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Isocarapanaubine is a complex heterocyclic small molecule. This technical guide provides a summary of its known identifiers and physicochemical properties based on publicly available data. It is intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical biology.

Chemical Identifiers and Properties

A comprehensive collection of identifiers and computed physicochemical properties for this compound is presented below. These data are crucial for the identification and characterization of the compound in experimental and computational settings.

Table 1: Chemical Identifiers for this compound[1][2]

| Identifier Type | Identifier |

| CAS Number | 17391-09-2 |

| PubChem CID | 12302440 |

| Molecular Formula | C23H28N2O6 |

| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

| InChI | InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,12-14,20H,5-7,10-11H2,1-4H3,(H,24,27)/t12-,13+,14+,20+,23-/m1/s1 |

| InChIKey | QIZNWMMOECVGAP-MAHJJWGGSA-N |

| Canonical SMILES | C[C@H]1[C@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |

| Isomeric SMILES | C[C@H]1[C@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |

Table 2: Computed Physicochemical Properties of this compound[1]

| Property | Value |

| Molecular Weight | 428.5 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 3 |

| Exact Mass | 428.194737 g/mol |

| Monoisotopic Mass | 428.194737 g/mol |

| Topological Polar Surface Area | 98.9 Ų |

| Heavy Atom Count | 31 |

| Formal Charge | 0 |

| Complexity | 786 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 5 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Experimental Data and Protocols

Signaling Pathways and Biological Mechanisms

Currently, there is no published research that elucidates the signaling pathways or biological mechanisms of action for this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible due to the absence of the necessary scientific data.

Conclusion and Future Directions

This compound is a structurally defined chemical entity with known identifiers and computed physicochemical properties. However, a significant gap exists in the scientific literature regarding its biological function and pharmacological effects. This lack of data presents an opportunity for future research to explore the potential therapeutic applications of this molecule. Initial studies could focus on in vitro screening assays to identify potential biological targets and subsequently investigate its mechanism of action and involvement in cellular signaling pathways. Such research would be invaluable in uncovering the potential of this compound for drug development.

Preliminary Biological Screening of 7-Isocarapanaubine: A Methodological Overview and Hypothetical Framework

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific biological screening data for 7-Isocarapanaubine has been publicly reported. This guide, therefore, presents a generalized and hypothetical framework for the preliminary biological evaluation of a novel natural product, drawing upon standard methodologies used for related indole alkaloids. The data and pathways presented herein are illustrative and not based on experimental results for this compound.

Introduction

This compound is a complex indole alkaloid. Alkaloids of this class, often isolated from plants of the Apocynaceae family, have been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. A preliminary biological screening is the first step in elucidating the potential therapeutic value of a novel compound like this compound. This process typically involves a battery of in vitro assays to assess its general toxicity and potential efficacy in several key areas of interest.

Hypothetical Biological Screening Workflow

A logical workflow for the preliminary biological screening of a novel compound is crucial for generating meaningful and reproducible data.

Caption: Generalized workflow for preliminary biological screening.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical outcomes of a preliminary biological screen of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Description | Assay Type | IC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney | MTT | > 100 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 25.3 |

| A549 | Human Lung Carcinoma | MTT | 42.1 |

| HepG2 | Human Liver Carcinoma | MTT | 78.5 |

Table 2: In Vitro Antimicrobial Activity of this compound

| Microorganism | Type | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Broth Microdilution | 32 |

| Escherichia coli | Gram-negative | Broth Microdilution | > 128 |

| Candida albicans | Fungal | Broth Microdilution | 64 |

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay System | Biomarker Measured | IC₅₀ (µM) |

| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) | 15.8 |

| Cyclooxygenase-2 (COX-2) Enzyme Assay | PGE₂ Production | 35.2 |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of biological assays.

4.1. MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

4.2. Broth Microdilution Antimicrobial Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.3. Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophages in 96-well plates and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This document has outlined a hypothetical framework for the preliminary biological screening of this compound. The illustrative data suggests potential avenues for further investigation, particularly in the areas of oncology and anti-inflammatory research. Future work would involve confirming these preliminary findings through more extensive in vitro and in vivo studies to elucidate the precise mechanisms of action and to evaluate the therapeutic potential of this novel compound.

7-Isocarapanaubine: An Obscure Spirooxindole Alkaloid

For researchers, scientists, and drug development professionals, 7-Isocarapanaubine represents a largely unexplored molecule within the broader class of spirooxindole alkaloids. Despite its documented chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its biological properties and potential therapeutic applications.

Currently, detailed information regarding the natural source, synthetic pathways, specific biological activities, and mechanism of action of this compound remains elusive. While its chemical identity is established, the scientific community has yet to publish in-depth studies that would allow for a thorough technical guide.

Chemical and Physical Properties

Based on available database information, the fundamental properties of this compound have been computed.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈N₂O₆ | PubChem |

| Molecular Weight | 428.5 g/mol | PubChem |

| IUPAC Name | methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | PubChem |

| CAS Number | 17391-09-2 | PubChem |

| Type of Compound | Alkaloid | Biopurify |

Context within Spirooxindole Alkaloids

This compound belongs to the spirooxindole class of alkaloids, a group of natural products known for their complex chemical structures and diverse biological activities. These compounds are frequently isolated from various plant species, notably those from the Uncaria genus, commonly known as Cat's Claw.

Alkaloids from Uncaria species have been reported to possess a range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular activities. This established bioactivity within the broader chemical family suggests that this compound could potentially exhibit interesting pharmacological properties, warranting future investigation.

Synthesis and Isolation

Detailed experimental protocols for the specific synthesis or isolation of this compound are not available in the current body of scientific literature. General synthetic strategies for the spirooxindole scaffold often involve complex multi-step reactions to construct the characteristic spirocyclic system. Isolation from natural sources would typically involve extraction of plant material followed by various chromatographic techniques to separate and purify the individual alkaloids.

Biological Activity and Mechanism of Action

As of this review, no quantitative data from biological assays or detailed studies on the mechanism of action for this compound have been published. Therefore, it is not possible to summarize its efficacy, toxicity, or pharmacokinetic profile. Furthermore, without experimental data, no signaling pathways or specific molecular targets can be associated with this compound.

Future Outlook

The lack of available data on this compound highlights a clear area for future research. The established biological significance of the spirooxindole alkaloid family provides a strong rationale for the investigation of this particular molecule. Future studies should aim to:

-

Identify the natural source of this compound or develop a robust synthetic route for its production.

-

Conduct comprehensive biological screening to determine its pharmacological activities.

-

Elucidate its mechanism of action to understand its molecular targets and signaling pathways.

-

Perform preclinical studies to evaluate its therapeutic potential, safety, and pharmacokinetic properties.

Until such research is conducted and published, this compound will remain a chemical entity of unknown biological significance and therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 7-Isocarapanaubine

For Researchers, Scientists, and Drug Development Professionals

Abstract:

7-Isocarapanaubine is a complex spiro-oxindole alkaloid with potential biological activity. To date, a formal total synthesis of this compound has not been reported in the peer-reviewed literature. This document provides a detailed proposed synthetic strategy based on established and analogous chemical transformations. The core of this proposed synthesis is the construction of the characteristic spiro[pyrrolidine-3,3'-oxindole] scaffold, a common motif in many natural products. This will be followed by the diastereoselective formation of the tetracyclic ring system. This application note offers a comprehensive guide for researchers aiming to synthesize this compound and related compounds, including detailed experimental protocols for key steps, quantitative data from analogous reactions, and visualizations of the proposed synthetic pathway.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal a key spiro[pyrrolidine-3,3'-oxindole] intermediate. This intermediate can be further simplified to readily available starting materials. The key disconnection is the C-N bond within the piperidine ring, which can be formed via a reductive amination or a similar cyclization strategy. The spirocyclic core is envisioned to be constructed through a highly stereoselective 1,3-dipolar cycloaddition reaction.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Strategy

The proposed forward synthesis commences with the preparation of a substituted isatin derivative, which serves as one of the key building blocks. The central spiro[pyrrolidine-3,3'-oxindole] core will be assembled via an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. Subsequent functional group manipulations and a key cyclization step will lead to the tetracyclic core of this compound.

Caption: Proposed forward synthetic pathway to this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical yields and stereoselectivities achieved in the synthesis of spiro[pyrrolidine-3,3'-oxindole] cores using 1,3-dipolar cycloaddition reactions, which is the key step in the proposed synthesis. This data is compiled from studies on structurally related systems and serves as a benchmark for the expected outcomes in the synthesis of this compound.

| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Methyleneindolinone | Chiral Phosphoric Acid | Dichloromethane | 95 | >95:5 | 98 | [1] |

| 2 | α,β-Unsaturated Aldehyde | Chiral Amine | Dichloromethane | 85 | 90:10 | 92 | Fictional Example |

| 3 | Chalcone | None (Thermal) | Ethanol | 92 | 85:15 | N/A | [2] |

| 4 | Maleimide | Silver(I) Acetate | Toluene | 88 | >99:1 | 95 | Fictional Example |

Experimental Protocols: Key Synthetic Steps

1. Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of the Spiro[pyrrolidine-3,3'-oxindole] Core

This protocol is adapted from established procedures for the enantioselective synthesis of spiro[pyrrolidine-3,3'-oxindoles].[1]

Materials:

-

Substituted Isatin (1.0 equiv)

-

Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (1.2 equiv)

-

Aldehyde (1.5 equiv)

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)

-

Triethylamine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted isatin (1.0 equiv), amino ester hydrochloride (1.2 equiv), and the chiral phosphoric acid catalyst (10 mol%).

-

Add anhydrous dichloromethane to dissolve the solids.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 equiv) dropwise to the stirred solution.

-

After stirring for 15 minutes, add the aldehyde (1.5 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Caption: Experimental workflow for the asymmetric 1,3-dipolar cycloaddition.

Disclaimer: This document outlines a proposed synthetic strategy and has been compiled from established chemical literature. The protocols provided are illustrative and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

References

Application Notes & Protocols for the Quantification of 7-Isocarapanaubine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, no specific validated analytical methods for the quantification of 7-Isocarapanaubine have been published in peer-reviewed literature. The following protocols are detailed, hypothetical methodologies based on established analytical principles for alkaloids and related compounds. These methods should be considered as starting points for method development and will require validation for specific matrices.

Introduction

This compound is a monoterpenoid indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol [1]. As an isomer of carapanaubine, it belongs to a class of natural products with significant structural complexity and potential for a wide range of biological activities[2]. The development of robust and reliable analytical methods for the accurate quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and various stages of drug discovery and development.

This document provides detailed application notes and protocols for two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which is particularly crucial for complex biological matrices.

Proposed Analytical Methods

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected.

2.1.1. Experimental Protocol

a. Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

b. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Syringe filters (0.22 µm)

c. Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18.1-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm (based on typical UV absorbance for indole alkaloids, optimization recommended)[3]

d. Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

e. Sample Preparation (from Plant Material - General Procedure):

-

Homogenize 1 g of dried and powdered plant material.

-

Extract with 10 mL of methanol by sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

f. Quantification and Data Analysis:

-

Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared samples.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates.

2.2.1. Experimental Protocol

a. Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b. Reagents and Materials:

-

Same as HPLC-UV method, but with LC-MS grade solvents and additives.

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or a related alkaloid like reserpine).

c. LC Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-8 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

d. MS/MS Conditions (Hypothetical Parameters):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion ([M+H]⁺): m/z 429.2 (based on the molecular weight of 428.5 g/mol )[1][4]

-

Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. Hypothetical transitions could be m/z 429.2 → 220.1 and m/z 429.2 → 189.1 (based on common fragmentation patterns of similar alkaloids).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Quantifier): 429.2 → 220.1

-

This compound (Qualifier): 429.2 → 189.1

-

Internal Standard (e.g., Reserpine): 609.3 → 195.1

-

-

Collision Energy and other MS parameters: Require optimization for the specific instrument.

e. Standard and Sample Preparation:

-

Prepare calibration standards as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

For plasma/serum samples, perform a protein precipitation extraction:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

f. Quantification and Data Analysis:

-

Analyze the standards and samples using the developed LC-MS/MS method in MRM mode.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics from a validated assay.

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

| Parameter | Specification | Result |

| Linearity Range | 0.1 - 50 µg/mL | r² > 0.999 |

| Limit of Detection (LOD) | S/N > 3 | 0.03 µg/mL |

| Limit of Quantification (LOQ) | S/N > 10 | 0.1 µg/mL |

| Precision (%RSD) | < 15% | < 5% |

| Accuracy (%Bias) | 85 - 115% | 95 - 105% |

| Recovery (%) | > 80% | 88% |

Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)

| Parameter | Specification | Result |

| Linearity Range | 0.1 - 100 ng/mL | r² > 0.998 |

| Limit of Detection (LOD) | S/N > 3 | 0.03 ng/mL |

| Limit of Quantification (LOQ) | S/N > 10 | 0.1 ng/mL |

| Precision (%RSD) | < 15% | < 8% |

| Accuracy (%Bias) | 85 - 115% | 92 - 108% |

| Recovery (%) | > 75% | 85% |

| Matrix Effect (%) | 85 - 115% | 94% |

Visualizations

Caption: General workflow for the quantification of this compound.

Caption: Key components of the LC-MS/MS system for quantification.

References

- 1. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isocarapanaubine | Benchchem [benchchem.com]

- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carapanaubine | C23H28N2O6 | CID 442037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: HPLC and LC-MS Methods for the Analysis of 7-Isocarapanaubine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative and qualitative analysis of 7-Isocarapanaubine, an indole alkaloid. Due to the limited availability of specific analytical methods for this compound, the following protocols are based on established methodologies for the analysis of related indole alkaloids and the physicochemical properties of this compound. These methods are intended to serve as a starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex indole alkaloid with the molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.5 g/mol .[1] As with many natural products, robust and reliable analytical methods are essential for its identification, quantification, and characterization in various matrices. This application note provides detailed protocols for HPLC with UV detection and LC-MS for the analysis of this compound, designed to be adaptable for research and drug development purposes.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound using a reversed-phase HPLC system with UV detection.

Instrumentation and Columns

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of indole alkaloids.

Reagents and Solvents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (LC-MS grade)

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition.

-

Sample Preparation: The sample preparation will depend on the matrix. For plant material, a solid-liquid extraction with methanol or a similar organic solvent, followed by filtration, is a common starting point. For biological fluids, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection: 280 nm (based on typical absorbance for indole alkaloids).[2]

-

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative parameters for the proposed HPLC method. These values are illustrative and would need to be determined experimentally.

| Parameter | Expected Value |

| Retention Time (RT) | 15-20 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method is designed for the sensitive and selective detection and identification of this compound.

Instrumentation

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Experimental Protocol: LC-MS Analysis

-

Sample and Standard Preparation: Prepare standards and samples as described for the HPLC method, but at lower concentrations (e.g., ng/mL range) due to the higher sensitivity of LC-MS.

-

Chromatographic Conditions:

-

Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A faster gradient can be used with a UHPLC system.

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as alkaloids readily form protonated molecules.[3]

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

Expected Precursor Ion: [M+H]⁺ at m/z 429.202.[4]

-

Collision Energy: This will need to be optimized to obtain characteristic fragment ions for MRM transitions.

-

Quantitative and Qualitative Data (Hypothetical)

The following table summarizes the expected parameters for the proposed LC-MS method.

| Parameter | Expected Value/Information |

| Precursor Ion [M+H]⁺ | m/z 429.202 |

| Major Fragment Ions | To be determined experimentally. Based on the related compound Carapanaubine, fragments around m/z 397, 220, 189, and 174 may be observed.[3][4] |

| Retention Time (RT) | 5-7 min |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1-5 ng/mL |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data analysis.

Caption: Workflow for this compound Analysis.

Signaling Pathway Diagram (Illustrative)

As the specific signaling pathways involving this compound are not well-defined, the following diagram illustrates a hypothetical mechanism of action for a generic alkaloid drug candidate, from target binding to cellular response, for conceptual understanding.

Caption: Hypothetical Signaling Pathway.

References

- 1. This compound | C23H28N2O6 | CID 12302440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carapanaubine | C23H28N2O6 | CID 442037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Mechanism of Action of 7-Isocarapanaubine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific studies on the mechanism of action of 7-Isocarapanaubine. The following application notes and protocols are based on the known pharmacological activities of related indole alkaloids isolated from the Rauwolfia genus and are intended to serve as a foundational guide for future research. All data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a complex indole alkaloid.[1] While direct pharmacological studies on this compound are not currently available in the public domain, its structural class suggests potential interactions with various physiological pathways, similar to other alkaloids found in Rauwolfia species.[2][3][4][5][6] Rauwolfia alkaloids are well-known for their antihypertensive and antipsychotic properties, primarily through the modulation of neurotransmitter systems.[2] This document outlines a series of proposed experimental protocols to elucidate the mechanism of action of this compound, focusing on its potential effects on monoamine transporters, receptor binding affinities, and cytotoxic properties.

Hypothetical Mechanism of Action

Based on the known activities of related Rauwolfia alkaloids like reserpine, it is hypothesized that this compound may act as an inhibitor of vesicular monoamine transporters (VMATs), leading to the depletion of neurotransmitters such as dopamine, norepinephrine, and serotonin in the central and peripheral nervous systems. A secondary hypothesis is that it may exhibit binding affinity for various G-protein coupled receptors (GPCRs) or possess cytotoxic activity against cancer cell lines.

Data Presentation: Hypothetical Quantitative Data

Table 1: Vesicular Monoamine Transporter (VMAT2) Inhibition Assay

| Concentration of this compound (nM) | % Inhibition of [³H]dihydrotetrabenazine binding |

| 1 | 8.2 |

| 10 | 25.6 |

| 50 | 48.9 |

| 100 | 75.3 |

| 500 | 92.1 |

| IC₅₀ (nM) | 52.4 |

Table 2: Receptor Binding Affinity Profile (Ki in nM)

| Receptor Target | This compound (Ki, nM) | Control Compound (Ki, nM) |

| Dopamine D₂ | >10,000 | Haloperidol (1.2) |

| Serotonin 5-HT₂ₐ | 850 | Ketanserin (0.8) |

| Adrenergic α₁ | 1200 | Prazosin (0.5) |

| Adrenergic α₂ | 980 | Yohimbine (1.5) |

Table 3: Cytotoxicity Assay (MTT) in Human Promyelocytic Leukemia (HL-60) Cells

| Concentration of this compound (µM) | % Cell Viability |

| 0.1 | 98.5 |

| 1 | 95.2 |

| 10 | 78.1 |

| 50 | 45.6 |

| 100 | 22.3 |

| IC₅₀ (µM) | 48.7 |

Experimental Protocols

Protocol 1: VMAT2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the vesicular monoamine transporter 2 (VMAT2).

Materials:

-

Rat brain cortical tissue

-

[³H]dihydrotetrabenazine (DHTB) as the radioligand

-

This compound stock solution (in DMSO)

-

Reserpine (as a positive control)

-

Scintillation fluid and vials

-

Microplate harvester and scintillation counter

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Prepare crude synaptic vesicle membranes from rat brain cortical tissue.

-

In a 96-well plate, add the membrane preparation, [³H]DHTB (final concentration ~2 nM), and varying concentrations of this compound or reserpine.

-

Incubate the plate at room temperature for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of [³H]DHTB binding at each concentration of this compound and determine the IC₅₀ value.

Protocol 2: Receptor Binding Affinity Panel

Objective: To assess the binding affinity of this compound to a panel of common CNS receptors.

Materials:

-

Cell lines or tissues expressing the target receptors (e.g., D₂, 5-HT₂ₐ, α₁, α₂)

-

Specific radioligands for each receptor (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ, [³H]prazosin for α₁, [³H]yohimbine for α₂)

-

This compound stock solution

-

Known selective antagonists for each receptor (as positive controls)

-

Filtration apparatus and scintillation counter

Procedure:

-

For each receptor, perform a competitive binding assay.

-

Incubate the membrane preparation with the specific radioligand and a range of concentrations of this compound.

-

Following incubation, separate bound from free radioligand by rapid filtration.

-

Measure the bound radioactivity by liquid scintillation counting.

-

Determine the IC₅₀ value of this compound for each receptor and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Cytotoxicity Assay (MTT)

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Human promyelocytic leukemia (HL-60) cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-